molecular formula C10H10O2S B6255598 (4-methoxy-1-benzothiophen-5-yl)methanol CAS No. 1780461-17-7

(4-methoxy-1-benzothiophen-5-yl)methanol

Cat. No.: B6255598
CAS No.: 1780461-17-7
M. Wt: 194.3
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Description

(4-methoxy-1-benzothiophen-5-yl)methanol (CAS 1780461-17-7) is a high-purity benzothiophene derivative of significant interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C10H10O2S and a molecular weight of 194.25 g/mol, serves as a valuable synthetic intermediate for constructing more complex bioactive molecules . The benzothiophene core functionalized with methoxy and hydroxymethyl groups is a privileged scaffold in the design of novel therapeutic agents. Recent scientific investigations highlight the potential of structurally related benzothiophene derivatives in diverse research applications. Such compounds have demonstrated pronounced antiproliferative activity against various human cancer cell lines, including breast cancer (MCF-7), lung carcinoma (H460), and colorectal carcinoma (HCT 116) . Furthermore, hybrid molecules incorporating benzothiophene and other heterocyclic moieties, such as thiazole, have shown exceptional promise in antimicrobial research, exhibiting high potency against parasites like Toxoplasma gondii at non-cytotoxic concentrations for mammalian cells . The methoxy and hydroxy functional groups present in the structure are particularly noteworthy. In pharmacological studies, these groups are known to enhance antioxidant activity by donating hydrogen atoms or electrons to stabilize free radicals, which can be leveraged in the design of compounds that target pathways involved in oxidative stress . Researchers utilize this compound strictly for laboratory research purposes. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

1780461-17-7

Molecular Formula

C10H10O2S

Molecular Weight

194.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methoxy-1-benzothiophen-5-yl)methanol typically involves the reaction of 4-methoxybenzothiophene with formaldehyde under acidic conditions. The reaction proceeds through electrophilic aromatic substitution, where the methanol group is introduced at the 5-position of the benzothiophene ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity .

Chemical Reactions Analysis

Types of Reactions

(4-methoxy-1-benzothiophen-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding benzothiophene derivative without the methanol group.

    Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

    Oxidation: 4-methoxy-1-benzothiophen-5-carboxylic acid.

    Reduction: 4-methoxybenzothiophene.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

(4-methoxy-1-benzothiophen-5-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (4-methoxy-1-benzothiophen-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s methanol group can participate in hydrogen bonding and other interactions, influencing its biological activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and microbial inhibition .

Comparison with Similar Compounds

Core Heterocycle Differences

  • (4-Methoxy-1-benzothiophen-5-yl)methanol vs. 1-(4-Methoxy-1-benzofuran-5-yl)ethanone Heteroatom Impact: Replacing sulfur (benzothiophene) with oxygen (benzofuran) increases electronegativity at the heterocycle, altering aromaticity and electron density distribution. Sulfur’s lower electronegativity reduces dipole moments compared to benzofuran derivatives, affecting solubility and reactivity . Functional Groups: The hydroxymethyl group in the target compound enables hydrogen bonding, while the ethanone (acetyl) group in the benzofuran analog contributes to higher hydrophobicity (LogP: 2.644 vs. 1.8–2.2) and ketone-specific reactivity (e.g., nucleophilic additions) .
Property This compound 1-(4-Methoxy-1-benzofuran-5-yl)ethanone
Molecular Formula C10H10O2S C11H10O3
Molecular Weight (g/mol) 202.25 190.195
LogP 1.8–2.2 2.644
Polar Surface Area (Ų) ~40–45 39.44
Hydrogen-Bond Donors 1 (-OH) 0

Substituent Effects

  • Methoxy Group : Electron-donating methoxy groups in both compounds enhance resonance stabilization. However, sulfur’s polarizability in benzothiophene may moderate this effect compared to benzofuran .
  • Hydroxymethyl vs. Ethanone: The hydroxymethyl group increases water solubility and participation in hydrogen-bonding networks, critical for crystal packing and supramolecular interactions .

Physicochemical and Spectroscopic Properties

  • Solubility : The hydroxymethyl group in the target compound improves aqueous solubility relative to the acetyl-substituted benzofuran analog, though sulfur’s hydrophobicity partially counteracts this .
  • NMR Chemical Shifts :
    • ¹H NMR : The methoxy group in benzothiophene derivatives typically resonates at δ 3.8–4.0 ppm , while benzofuran analogs show similar but slightly deshielded peaks due to oxygen’s higher electronegativity .
    • ¹³C NMR : The benzothiophene C-S bond results in distinct carbon shifts (~120–140 ppm) compared to benzofuran C-O (~105–125 ppm) .

Hydrogen Bonding and Crystallographic Behavior

The hydroxymethyl group in “this compound” facilitates O-H···O/S hydrogen bonds, influencing crystal packing. In contrast, acetyl-substituted benzofuran derivatives exhibit weaker C=O···H-C interactions. Graph-set analysis (e.g., Etter’s rules) reveals R₂²(8) motifs in benzothiophene derivatives, whereas benzofuran analogs often form C(4) chains due to ketone stacking .

Q & A

Basic: What are the optimal synthetic routes for (4-methoxy-1-benzothiophen-5-yl)methanol, and how can reaction conditions be optimized for high yield and purity?

Methodological Answer:
Synthesis typically involves functionalizing the benzothiophene core through sequential methoxylation and hydroxymethylation. Key steps:

  • Methoxylation: Use nucleophilic substitution (e.g., NaOMe in DMF at 80°C) to introduce the 4-methoxy group.
  • Hydroxymethylation: Employ formylation (Vilsmeier-Haack reaction) followed by reduction (NaBH₄ in MeOH) at 0–5°C to minimize side reactions.
  • Optimization: Control reaction temperature rigorously, use anhydrous solvents, and monitor progress via TLC (Rf ~0.3 in 1:1 EA/Hex). Purify via flash chromatography (SiO₂, 10→50% EA/Hex gradient) or recrystallization (EtOH/H₂O). Yield improvements (>75%) are achieved by slow reagent addition and inert atmospheres .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

Methodological Answer:

  • ¹H/¹³C NMR (CDCl₃/DMSO-d₆): Identify methoxy protons as a singlet (δ ~3.8 ppm) and hydroxymethyl protons as a broad singlet (δ ~4.5 ppm, exchangeable with D₂O). Aromatic protons appear as multiplet signals (δ 6.8–7.5 ppm).
  • FT-IR: Confirm O-H stretch (~3300 cm⁻¹) and C-O-C asymmetric vibrations (~1250 cm⁻¹).
  • HRMS: Validate molecular ion [M+H]⁺ with <2 ppm accuracy.
  • XRD: For crystalline samples, resolve bond lengths/angles and confirm spatial arrangement .

Advanced: How can X-ray crystallography using SHELX programs resolve the three-dimensional structure of this compound, particularly in cases of disordered methoxy groups?

Methodological Answer:

  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Structure Solution: SHELXT for dual-space methods (charge flipping).
  • Refinement (SHELXL): Apply SIMU/DELU constraints for thermal motion and PART instructions to model disorder. Use PLATON to validate hydrogen bonds (e.g., O-H···O).
  • Validation: Achieve R1 <0.05 and wR2 <0.15. Cross-check with Hirshfeld surface analysis for packing interactions .

Advanced: What statistical approaches reconcile contradictory bioactivity data observed in this compound derivatives across different assay systems?

Methodological Answer:

  • Multivariate Analysis: Use PCA to identify assay-specific variables (e.g., pH, incubation time).
  • Effect Size Quantification: Apply Cohen’s d to compare potency differences (e.g., IC₅₀ in enzyme vs. cellular assays).
  • Orthogonal Validation: Combine enzyme inhibition (SPR) with cellular viability (MTT) and molecular docking (AutoDock Vina).
  • Quality Control: Ensure compound purity (>95% via HPLC) and solvent consistency (DMSO ≤0.1%) .

Intermediate: How do hydrogen bonding patterns influence the crystallization behavior of this compound, and what graph set descriptors are most informative?

Methodological Answer:

  • Graph Set Analysis: Use Etter’s notation to classify motifs (e.g., C(4) chains or R₂²(8) dimers).
  • Solvent Screening: Polar protic solvents (MeOH/H₂O) favor O-H···O interactions, while toluene promotes π-stacking.
  • Mercury Visualization: Generate packing diagrams to compare with CSD entries (e.g., prevalence of C-H···π contacts) .

Advanced: What computational protocols best predict the regioselectivity of this compound in electrophilic substitution reactions?

Methodological Answer:

  • DFT Calculations (B3LYP/6-311+G ): Map electrostatic potential surfaces to identify electron-rich regions (C-3/C-6).
  • NBO Analysis: Quantify orbital contributions (e.g., lone pair donation from methoxy group).
  • Explicit Solvent Models (SMD): Compare ΔG‡ for bromination pathways. Validate with computed vs. experimental ¹H NMR shifts .

Basic: What purification techniques are most effective for isolating this compound from reaction mixtures containing polar byproducts?

Methodological Answer:

  • Liquid-Liquid Extraction: Partition between DCM and H₂O (3×) to remove hydrophilic impurities.
  • Flash Chromatography: Use SiO₂ with 10→50% EA/Hex gradient.
  • Recrystallization: Dissolve in warm EtOH, then add H₂O and cool to -20°C. Monitor purity via HPLC (C18 column, 70% MeOH in H₂O) .

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